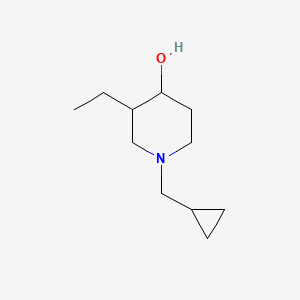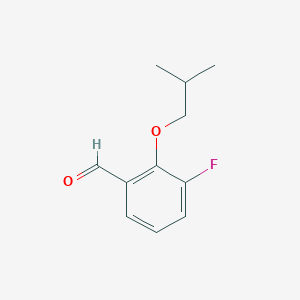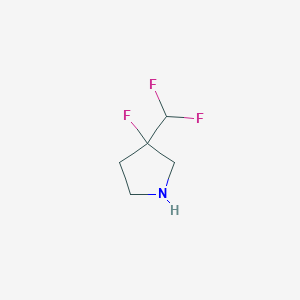
1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction. The retrosynthetic analysis could also be part of this, which involves working backwards from the target molecule to propose a synthetic route .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type of bonds (single, double, triple), bond angles, and stereochemistry. Tools like X-ray crystallography, NMR, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity, the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS). These properties can give insights into the compound’s behavior under different conditions .Aplicaciones Científicas De Investigación
Novel Sigma Receptor Ligands
Researchers have developed novel compounds with high affinity for sigma receptors, a class of proteins involved in several biological processes. One study presented substituted 1-phenyl-2-cyclopropylmethylamines, achieving significant affinity for sigma1 and sigma2 receptor subtypes. These compounds, including variations with a piperidine moiety, were explored for their potential as sigma1/sigma2 agonists and their ability to modulate tissue transglutaminase expression, highlighting their therapeutic potential (Prezzavento et al., 2007).
Cyclodextrins in Polymer Chemistry
Another study utilized cyclodextrins for the enzymatic catalysis of para-functionalized phenol derivatives, showcasing the application of these cyclic oligosaccharides in polymer chemistry. This approach highlights how cyclodextrins can mediate the oligomerization of complex molecules in an environmentally friendly manner (Pang et al., 2003).
Cyclopropanone Equivalents
Research into cyclopropanone equivalents has led to the development of new synthetic routes for creating cyclopropylamines. A specific study detailed the reaction of cyclopropanone ethyl hemiacetal with sodium arylsufinate to generate 1-(arylsulfonyl)cyclopropanol, which reacts with terminal acetylenes to produce 1-alkynyl cyclopropylamines, demonstrating advancements in organic synthesis techniques (Liu et al., 2008).
Ethylene Perception Inhibition
The compound 1-methylcyclopropene (1-MCP) has been extensively studied for its ability to inhibit ethylene perception in fruits and vegetables, significantly impacting post-harvest biology. This research has explored 1-MCP's role in delaying ripening and senescence, providing insights into ethylene's role in plant physiology and offering commercial applications for extending the shelf life of agricultural products (Watkins, 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-10-8-12(6-5-11(10)13)7-9-3-4-9/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOBTVSGRZYVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)




![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)







